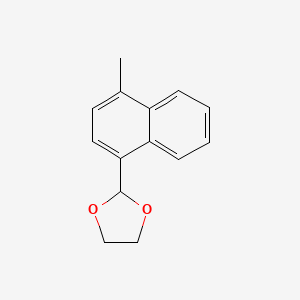

2-(4-Methylnaphthalen-1-yl)-1,3-dioxolane

Description

Contextualizing 1,3-Dioxolanes in Contemporary Organic Synthesis and Heterocyclic Chemistry

The 1,3-dioxolane (B20135) ring is a cornerstone of modern organic synthesis, primarily utilized as a protecting group for aldehydes and ketones. researchgate.netnist.gov This function is crucial in multi-step syntheses where a carbonyl group's reactivity needs to be temporarily masked to allow for chemical transformations on other parts of a molecule. The formation of 1,3-dioxolanes is typically achieved through the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. mdpi.com This reaction is reversible, allowing for the straightforward deprotection of the carbonyl group under acidic conditions. researchgate.net

Beyond their role as protecting groups, 1,3-dioxolane derivatives are recognized as important structural motifs in a variety of pharmacologically active molecules, exhibiting antiviral, antifungal, and anti-HIV properties. mdpi.com The inherent stability of the 1,3-dioxolane ring under neutral and basic conditions, coupled with its predictable reactivity, makes it a valuable component in the design of complex molecular architectures. researchgate.net

The synthesis of 1,3-dioxolanes can be achieved through various catalytic methods. Homogeneous mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid are commonly employed. mdpi.com The use of solid acid catalysts, including zeolites and ion-exchange resins, offers advantages in terms of catalyst separation and recycling. mdpi.comresearchgate.net

Table 1: Common Catalysts for 1,3-Dioxolane Synthesis

| Catalyst Type | Examples | Key Features |

| Homogeneous Acids | p-Toluenesulfonic acid, Sulfuric acid | High catalytic activity. mdpi.com |

| Heterogeneous (Solid) Acids | Zeolites, Ion-exchange resins | Ease of separation, reusability. mdpi.comresearchgate.net |

| Lewis Acids | Zirconium tetrachloride | High efficiency and chemoselectivity. |

The formation of the target compound, 2-(4-Methylnaphthalen-1-yl)-1,3-dioxolane, is predicated on the reaction of its corresponding aldehyde, 4-methyl-1-naphthaldehyde (B157141), with ethylene glycol in the presence of an acid catalyst.

The Role of Naphthalene (B1677914) Derivatives in Advanced Chemical Transformations

Naphthalene, a bicyclic aromatic hydrocarbon, and its derivatives are fundamental building blocks in organic chemistry with a wide array of applications. ijpsjournal.com They are key components in the synthesis of dyes, polymers, and pharmaceuticals. nih.govrsc.org The extended π-system of the naphthalene ring imparts unique electronic and photophysical properties, making these derivatives valuable in materials science, particularly in the development of organic electronics.

The reactivity of the naphthalene core allows for a variety of chemical modifications, including electrophilic substitution and metal-catalyzed cross-coupling reactions, enabling the synthesis of a vast library of functionalized derivatives. ijpsjournal.com The substitution pattern on the naphthalene ring significantly influences the molecule's properties and biological activity. For instance, the introduction of different functional groups can enhance a compound's ability to penetrate biological membranes or interact with specific biological targets. ijpsjournal.com

The precursor to the title compound, 4-methyl-1-naphthaldehyde, is a monoaldehyde that can be synthesized from 1-methylnaphthalene (B46632) through formylation. chemicalbook.com This aldehyde can then participate in various reactions to create more complex molecules.

Table 2: Properties of 4-Methyl-1-naphthaldehyde

| Property | Value | Reference |

| CAS Number | 33738-48-6 | sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₀O | chemicalbook.com |

| Molecular Weight | 170.21 g/mol | sigmaaldrich.com |

| Melting Point | 32-36 °C | sigmaaldrich.com |

Evolution of Research in Naphthalene-Substituted 1,3-Dioxolanes and Analogues

Research into naphthalene-substituted heterocyclic compounds is a dynamic and expanding field, driven by the quest for new molecules with novel properties and applications. The combination of the naphthalene scaffold with various heterocyclic rings, including 1,3-dioxolanes, has led to the development of compounds with interesting biological activities and material properties.

Recent studies have focused on creating hybrid molecules that merge the naphthalene core with other pharmacologically active heterocycles like pyrazole, pyran, and azepine. researchgate.netnih.govrsc.orgrsc.org These hybrid drugs are being investigated for their potential as multitarget-directed agents for treating complex diseases like cancer. rsc.orgrsc.org For example, novel naphthalene-heterocycle hybrids have shown potent antitumor, anti-inflammatory, and antituberculosis activities. researchgate.netnih.govrsc.org

While specific research on this compound is not extensively documented in publicly available literature, the principles of its synthesis and its potential chemical behavior can be inferred from studies on analogous structures. For instance, the synthesis and structural characterization of related compounds like 2-(2-Naphthyl)-1,3-dioxane have been reported. The investigation of such molecules often involves exploring their photochemical reactivity and conformational properties. The synthesis of various substituted 1,3-dioxolanes derived from different benzaldehydes further underscores the broad applicability of this chemical transformation. rsc.org The continuous development of new synthetic methodologies and the exploration of the structure-activity relationships of these naphthalene-based heterocycles are indicative of a vibrant and evolving area of chemical research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H14O2 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

2-(4-methylnaphthalen-1-yl)-1,3-dioxolane |

InChI |

InChI=1S/C14H14O2/c1-10-6-7-13(14-15-8-9-16-14)12-5-3-2-4-11(10)12/h2-7,14H,8-9H2,1H3 |

InChI Key |

FQDXMRZYFARIHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C3OCCO3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 4 Methylnaphthalen 1 Yl 1,3 Dioxolane and Its Derivatives

Direct Synthesis Approaches for Naphthalene-Substituted 1,3-Dioxolanes

The most common and direct route to synthesizing 2-(substituted-naphthalen-1-yl)-1,3-dioxolanes involves the acetalization of the corresponding naphthaldehyde with a diol. This reaction serves as a protective strategy for the aldehyde functional group. wikipedia.orgorganic-chemistry.org

Catalytic Acetalization and Ketalization of Naphthaldehyde Analogues with Diols

The formation of the 1,3-dioxolane (B20135) ring from an aldehyde is achieved through its reaction with a 1,2-diol, typically ethylene (B1197577) glycol, in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.org This reaction, known as acetalization, is a reversible process where water is eliminated. For naphthaldehyde analogues, this method provides a straightforward pathway to the desired dioxolane derivatives. The general reaction involves the acid-catalyzed condensation of the naphthaldehyde with ethylene glycol. organic-chemistry.orgimist.ma

Various acid catalysts can be employed, ranging from traditional Brønsted acids like p-toluenesulfonic acid (p-TSA) and sulfuric acid to Lewis acids. organic-chemistry.orgimist.ma The reaction is typically carried out in a solvent that allows for the removal of water, often by azeotropic distillation using a Dean-Stark apparatus, to drive the equilibrium towards the product side. organic-chemistry.org

For instance, the synthesis of 2-methyl-2-napthyl-1,3-dioxolane has been reported using a Cs2.5H0.5PW12O40 catalyst in toluene (B28343). imist.ma Similarly, the acetalization of various benzaldehyde (B42025) derivatives with ethylene glycol has been extensively studied using catalysts like sulfonic acid functionalized MIL-101(Cr) metal-organic frameworks, highlighting the versatility of this approach for aromatic aldehydes. researchgate.net

Optimization of Reaction Conditions and Catalyst Selection

The efficiency of the acetalization reaction is highly dependent on the chosen catalyst and reaction conditions. Key parameters for optimization include the type and amount of catalyst, reaction temperature, and the method of water removal. researchgate.netresearchgate.net

For the acetalization of benzaldehyde with ethylene glycol, a study demonstrated that in the absence of a catalyst, the conversion to the corresponding dioxolane is significantly lower compared to when a catalyst is present. researchgate.net The use of solid acid catalysts is gaining traction due to their ease of separation and reusability. researchgate.net For example, sulfonic acid-functionalized nanoparticles have shown high catalytic activity in this transformation. researchgate.net

The choice of solvent also plays a crucial role. While toluene is commonly used to facilitate water removal, solvent-free conditions are also being explored for greener synthesis. imist.ma In some cases, photocatalysts like Eosin Y have been successfully used for the acetalization of various carbonyl compounds with ethylene glycol under mild conditions. imist.ma

| Catalyst | Substrate | Diol | Solvent | Key Findings |

| p-Toluenesulfonic acid | Carbonyl compounds | 1,2-ethanediol or 1,3-propanediol | Toluene | Standard procedure, allows for continuous water removal. organic-chemistry.org |

| Cs2.5H0.5PW12O40 | 2-Acetylnaphthalene | Ethylene Glycol | Toluene | Effective for synthesis of 2-methyl-2-napthyl-1,3-dioxolane. imist.ma |

| MIL-101(Cr)-SO3H | Substituted benzaldehydes | Ethylene Glycol | Toluene | High conversion rates for various aromatic aldehydes. researchgate.net |

| Eosin Y (photocatalyst) | Various carbonyl compounds | Ethylene Glycol | Not specified | Mild, light-induced reaction conditions. imist.ma |

| Iodine | Aldehydes and ketones | Not specified | Not specified | Mild conditions, also applicable for transthioacetalization. organic-chemistry.org |

Enantioselective and Diastereoselective Synthesis of Chiral Dioxolane Systems

When the diol or the naphthalene (B1677914) precursor contains stereocenters, the formation of the 1,3-dioxolane can lead to a mixture of stereoisomers. Therefore, controlling the stereochemical outcome is a significant aspect of synthesizing chiral dioxolane systems.

Strategies for Inducing Stereocontrol in 1,3-Dioxolane Formation

Achieving stereocontrol in the formation of 1,3-dioxolanes can be accomplished through several strategies. One approach is to use a chiral diol as a starting material. The inherent chirality of the diol can direct the formation of a specific diastereomer of the dioxolane.

Another strategy involves the use of chiral catalysts. For example, a chiral binaphthyldiimine-Ni(II) complex has been shown to catalyze the asymmetric 1,3-dipolar cycloaddition reactions between carbonyl ylides and aldehydes to produce cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org Although this method doesn't directly apply to the acetalization of naphthaldehyde, it demonstrates the potential of chiral catalysis in controlling the stereochemistry of dioxolane ring formation.

Furthermore, the stereoselectivity of enzymatic syntheses can be harnessed to produce chiral diols, which can then be converted to chiral dioxolanes. d-nb.infonih.gov

Application of Chiral Auxiliaries (e.g., TADDOLs) in Related Dioxolane Chemistry

Chiral auxiliaries, such as TADDOLs (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols), are powerful tools in asymmetric synthesis. ethz.chsigmaaldrich.com These C2-symmetric diols, derived from tartaric acid, can be used to create chiral environments that influence the stereochemical outcome of reactions. ethz.chresearchgate.net

TADDOLs themselves possess a 1,3-dioxolane ring and are used as ligands for metal catalysts in a variety of enantioselective transformations. ethz.chsigmaaldrich.com For instance, Ti-TADDOLate complexes are effective catalysts for the enantioselective addition of nucleophiles to aldehydes. sigmaaldrich.com While direct application of TADDOLs as chiral auxiliaries in the synthesis of 2-(4-Methylnaphthalen-1-yl)-1,3-dioxolane is not extensively documented, their success in related asymmetric reactions highlights their potential. acs.orgnih.gov TADDOLs bearing a 1-naphthyl group have been synthesized and studied, although they sometimes exhibit different reactivity and selectivity compared to other TADDOLs due to increased steric hindrance. sigmaaldrich.com

The principle behind using a chiral auxiliary like a TADDOL derivative would be to react it with the naphthaldehyde to form a chiral dioxolane. The chiral environment of this new molecule could then direct subsequent reactions at another part of the molecule in a stereoselective manner.

Precursor and Fragment Synthesis for the Naphthalene Moiety

The synthesis of this compound is contingent on the availability of its precursor, 4-methylnaphthalene-1-carbaldehyde. nih.govriekemetals.com The synthesis of substituted naphthalenes can be approached in several ways, often involving the annulation of a second ring onto a pre-existing benzene (B151609) derivative. nih.govchemistryviews.org

One common strategy is the Friedel-Crafts acylation of a substituted benzene, followed by further modifications to build the second ring. However, regioselectivity can be a challenge in such reactions. researchgate.net More modern methods include multi-component coupling reactions that can construct the naphthalene skeleton in a single step. nih.gov For example, a three-component coupling of an alkynylbenzaldehyde hydrazone, a Fischer carbene complex, and an electron-deficient alkyne can yield highly substituted naphthalenes. nih.gov

Another approach involves the functionalization of a pre-formed naphthalene core. For instance, commercially available naphthalene derivatives can be selectively modified to introduce the desired substituents. chemistryviews.org The synthesis of 1-(1-hydroxyalkyl)-2-aminonaphthalenes has been achieved through the reduction of 1-acyl-2-aminonaphthalenes, which are themselves synthesized from 2-naphthols. mdpi.com The resulting amino-alcohols can then undergo further transformations.

Synthesis of 4-Methylnaphthaldehyde as a Key Intermediate

The principal intermediate required for the synthesis of this compound is 4-methylnaphthaldehyde. A prominent method for the formylation of aromatic compounds is the Vilsmeier-Haack reaction. chemistrysteps.comwikipedia.org This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org

The Vilsmeier reagent, a chloromethyliminium salt, is an electrophile that reacts with the aromatic nucleus. chemistrysteps.com The success of the Vilsmeier-Haack reaction is highly dependent on the electronic properties of the aromatic substrate. Arenes with electron-donating groups, such as phenols and anilines, are excellent substrates for this transformation. chemistrysteps.comwikipedia.org For instance, the formylation of 1,3,6,8-tetramethoxynaphthalene (B97407) proceeds under specific temperature and concentration conditions. kiku.dk

In the context of synthesizing 4-methylnaphthaldehyde, the starting material would be 1-methylnaphthalene (B46632). The methyl group is an electron-donating group, which should activate the naphthalene ring towards electrophilic substitution. However, it is considered a weaker activating group compared to methoxy (B1213986) or amino groups. researchgate.net The formylation of 1-methylnaphthalene would be expected to occur at the C4 position (para to the methyl group) due to steric and electronic factors. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently hydrolyzed during workup to yield the final aldehyde. wikipedia.org

Another potential, though less direct, pathway to 4-methylnaphthaldehyde could involve the selective oxidation of 1,4-dimethylnaphthalene (B47064). This compound is used commercially as a plant growth regulator. wikipedia.orgherts.ac.uk Synthetic routes to 1,4-dimethylnaphthalene itself include the reaction of 1,4-dihalogenated naphthalene with a methyl magnesium halide Grignard reagent in the presence of a nickel-phosphine complex catalyst. google.com Subsequent selective oxidation of one of the methyl groups would be required to furnish the desired 4-methylnaphthaldehyde.

Routes to Substituted Naphthalene Building Blocks

The synthesis of derivatives of this compound necessitates access to a variety of substituted naphthalene building blocks. The functionalization of the naphthalene core can be challenging due to the potential for multiple isomers.

Traditional methods like the Friedel-Crafts reaction for the substitution of naphthalenes often lead to peri-substituted products, making the regioselective synthesis of specific isomers difficult. chemistrysteps.com However, alternative strategies have been developed. For example, Dieckmann-type cyclization reactions have been successfully employed in the synthesis of alkyl-substituted naphthoquinones and naphthalenes. chemistrysteps.com

For the preparation of naphthalene-based ketones, which can be precursors to other functionalized naphthalenes, a Friedel-Crafts acylation followed by a Nazarov cyclization of naphthalene with reagents like methacryloyl chloride and a Lewis acid such as aluminum chloride is a viable route. google.com The synthesis of halogenated naphthalene derivatives, which can be further functionalized through cross-coupling reactions, presents its own set of challenges, with some one-pot syntheses suffering from low yields and side reactions like dehalogenation. google.com A multi-step approach can sometimes provide a greener and higher-yielding alternative. google.com

Furthermore, specialized naphthalene building blocks have been developed for various applications. For instance, a series of new bay region disphospha-functionalised naphthalenes have been synthesized and characterized, starting from the reduction of an ylidic phosphonium (B103445) phosphoride. wikipedia.org Naphthalene derivatives are important substructures in many natural products, synthetic drugs, and materials. sigmaaldrich.com The development of novel naphthalene-based building blocks with controlled substitution patterns and diverse functional groups is an active area of research. sigmaaldrich.com A review of modern methods for the synthesis of substituted naphthalenes highlights various strategies including Diels-Alder reactions, phthalide (B148349) annulation, transition metal-catalyzed reactions, and photochemical cyclizations. wikipedia.org

Innovative and Sustainable Synthetic Pathways

In line with the growing emphasis on environmentally benign chemical processes, the development of innovative and sustainable synthetic routes to this compound and its precursors is of significant interest. This involves the application of green chemistry principles to both the formation of the dioxolane ring and the preparation of its precursors.

Green Chemistry Approaches to Dioxolane Production

The 1,3-dioxolane moiety itself is considered a "green" chemical entity as it is non-toxic, non-carcinogenic, and can be derived from renewable resources. europa.eu The synthesis of 1,3-dioxolanes can be achieved through the acid-catalyzed reaction of an aldehyde or ketone with a 1,2-diol, typically ethylene glycol. nih.gov

Green chemistry approaches focus on using bio-based starting materials. For example, 1,3-dioxolane can be synthesized from ethylene glycol and formaldehyde, both of which can be sourced from biomass. europa.eu Research has also explored the synthesis of 1,3-dioxolane compounds from α-hydroxy carboxylic acids (such as lactic acid and mandelic acid) and various aldehydes or ketones (like formaldehyde, acetaldehyde, and acetone), which are also obtainable from bio-based processes. wikipedia.orgkiku.dk The acid-catalyzed ketalization is often performed using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product. kiku.dk While traditional acid catalysts like p-toluenesulfonic acid are effective, solid acid catalysts like Amberlite® have also been used. kiku.dk

The use of 1,3-dioxolane compounds as biobased reaction media or green solvents is also an area of active investigation, further highlighting their environmental credentials. wikipedia.orgkiku.dk

Table 1: Green Chemistry Approaches to 1,3-Dioxolane Synthesis

| Diol/Precursor | Carbonyl Source | Catalyst | Key Features |

|---|---|---|---|

| Ethylene Glycol | Formaldehyde | Acid catalyst (e.g., sulfurous acid, p-toluenesulfonic acid) | Utilizes simple, potentially bio-based building blocks. europa.eunih.gov |

| Lactic Acid | Formaldehyde | p-Toluenesulfonic acid | Forms a 5-methyl-1,3-dioxolane-4-one, a potential green solvent. wikipedia.orgkiku.dk |

| Mandelic Acid | Formaldehyde, Acetaldehyde, Acetone | p-Toluenesulfonic acid | Produces a family of potential solvents from green precursors. wikipedia.orgkiku.dk |

| α-Hydroxyisobutyric Acid | Formaldehyde, Acetaldehyde, Acetone | p-Toluenesulfonic acid | Expands the range of bio-based dioxolane derivatives. wikipedia.orgkiku.dk |

Regioselective Functionalization of Polyols for Dioxolane Precursors

The synthesis of substituted dioxolanes often requires diol precursors with specific substitution patterns. The regioselective functionalization of polyols (compounds with multiple hydroxyl groups) is a long-standing challenge in organic synthesis due to the similar reactivity of the hydroxyl groups. researchgate.net Developing methods to selectively protect or react one hydroxyl group over another is crucial for efficient synthesis.

Recent advances in catalysis have provided powerful tools for achieving high regioselectivity in polyol reactions. Organocatalysis has emerged as a particularly effective strategy. For instance, organocatalysts with functional side chains can achieve regioselective acylation of polyols through fine molecular recognition of the substrate's structure at the transition state.

Organoboron catalysis is another potent method for the regioselective activation of hydroxyl groups. Diarylborinic acids have been shown to catalyze the regioselective acylation and alkylation of carbohydrates, which are complex polyols. herts.ac.uk This strategy often targets the equatorial hydroxyl group of cis-vicinal diols. herts.ac.uk

Furthermore, acetate (B1210297) catalysis has been demonstrated as an environmentally friendly, convenient, and efficient method for the regioselective acetylation of diols and polyols. The proposed mechanism involves the formation of a dual hydrogen-bond complex between the acetate catalyst and the diol, which directs the subsequent monoacylation. The inherent structure of the polyol and its specific interactions with the catalyst are key to the observed regioselectivity. The development of such selective methods avoids complex protecting group manipulations, leading to more sustainable and efficient synthetic routes to functionalized dioxolane precursors. researchgate.net

Table 2: Catalytic Systems for Regioselective Functionalization of Polyols

| Catalytic System | Type of Transformation | Key Features |

|---|---|---|

| Organocatalysts (Nitrogen, Phosphorus-based) | Diol functionalization | Enables selective transformation under mild conditions, avoiding stoichiometric activation. researchgate.net |

| Functional Organocatalysts | Regioselective acylation | Utilizes dynamic molecular recognition of the substrate. |

| Organoboron Catalysis (Diarylborinic acid) | Regioselective acylation and alkylation | Activates the equatorial hydroxyl group of cis-vicinal diols. herts.ac.uk |

Spectroscopic and Structural Elucidation of 2 4 Methylnaphthalen 1 Yl 1,3 Dioxolane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map out the carbon skeleton and the placement of protons, providing a complete picture of molecular connectivity.

The one-dimensional ¹H and ¹³C NMR spectra provide the initial and most critical data for structural assignment. The chemical shifts (δ) in these spectra are indicative of the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(4-Methylnaphthalen-1-yl)-1,3-dioxolane is expected to show distinct signals corresponding to the aromatic protons of the methylnaphthalene group, the aliphatic protons of the dioxolane ring, the acetal (B89532) proton, and the methyl group protons. The aromatic region will display complex splitting patterns due to spin-spin coupling between adjacent protons on the naphthalene (B1677914) ring. The dioxolane protons typically appear as a multiplet, while the acetal proton, being in a unique chemical environment, should present as a singlet. The methyl group protons will also yield a characteristic singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The naphthalene moiety will exhibit several signals in the aromatic region (typically 120-140 ppm), including two quaternary carbons where the dioxolane and methyl groups are attached. The acetal carbon of the dioxolane ring is characteristically deshielded and appears further downfield (around 100-110 ppm). The methylene (B1212753) carbons of the dioxolane ring will resonate in the aliphatic region (around 60-70 ppm), and the methyl carbon will appear at the most upfield position (around 20 ppm).

The anticipated ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous structures, are presented below.

| Atom Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Naphthalene H-2 | ~7.4-7.6 (d) | ~125.0 |

| Naphthalene H-3 | ~7.3-7.5 (d) | ~126.5 |

| Naphthalene H-5 | ~8.0-8.2 (d) | ~126.0 |

| Naphthalene H-6 | ~7.5-7.7 (m) | ~125.8 |

| Naphthalene H-7 | ~7.5-7.7 (m) | ~124.5 |

| Naphthalene H-8 | ~7.9-8.1 (d) | ~129.0 |

| Naphthalene C-1 | - | ~134.0 |

| Naphthalene C-4 | - | ~135.0 |

| Naphthalene C-4a | - | ~131.5 |

| Naphthalene C-8a | - | ~133.0 |

| Naphthalene -CH₃ | ~2.7 (s) | ~20.0 |

| Dioxolane -CH (Acetal) | ~6.2 (s) | ~103.0 |

| Dioxolane -CH₂- | ~4.1-4.3 (m) | ~65.0 |

Note: Predicted values are based on spectral data for substituted naphthalenes and 2-aryl-1,3-dioxolanes. Actual experimental values may vary. 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet.

While 1D NMR provides essential data, 2D NMR experiments are crucial for confirming the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-2 with H-3, H-5 with H-6, etc.), helping to assign the specific spin systems within the naphthalene ring. It would also show correlations among the protons of the dioxolane ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net It would be used to definitively link each proton chemical shift in the table above to its corresponding carbon chemical shift. For instance, the singlet at ~2.7 ppm would correlate with the carbon signal at ~20.0 ppm, confirming their assignment to the methyl group.

Diffusion Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.govnih.gov For a pure sample of this compound dissolved in a suitable solvent, all proton signals should align on a single horizontal line in the 2D DOSY spectrum, corresponding to a single diffusion coefficient. This would confirm the presence of a single molecular species. If the molecule were to form dimers or larger aggregates in solution, multiple sets of signals with different diffusion coefficients (corresponding to different particle sizes) would be observed, providing insight into intermolecular interactions. nih.gov

Vibrational and Electronic Spectroscopic Characterization

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups present and the electronic structure of the molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups give rise to characteristic absorption bands. The FTIR spectrum of this compound is expected to show several key absorption bands that confirm its structure.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Naphthalene Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Methyl & Dioxolane CH₂ |

| Aromatic C=C Stretch | 1600 - 1450 | Naphthalene Ring |

| Acetal C-O Stretch | 1200 - 1050 (strong, multiple bands) | Dioxolane Ring |

The most prominent features would be the strong and complex series of bands in the 1200-1050 cm⁻¹ region, which are characteristic of the C-O stretching vibrations of the acetal group within the dioxolane ring. kaust.edu.saresearchgate.netresearchgate.net The presence of bands for both aromatic and aliphatic C-H stretches further supports the proposed structure.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of this compound will be dominated by the 4-methylnaphthalene chromophore. Naphthalene and its derivatives typically exhibit three main absorption bands arising from π → π* transitions. nih.gov

An intense band (the E-band) is expected at shorter wavelengths, typically below 230 nm.

A second, structured band (the B-band) usually appears in the 250-300 nm region.

A weaker, often broad band (the L-band) is observed at longer wavelengths, above 300 nm.

The exact positions (λmax) and intensities of these bands can be influenced by substitution and the solvent used. The dioxolane group, being non-conjugated, is not expected to significantly alter the characteristic absorption profile of the methylnaphthalene core. mu-varna.bg

Chiroptical Spectroscopy: Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) for Stereochemical Assignment

Chiroptical spectroscopy provides crucial information regarding the three-dimensional structure of chiral molecules. For a chiral derivative of this compound, Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) are powerful techniques for assigning its absolute stereochemistry in both ground and excited states.

The CD spectrum is dictated by the differential absorption of left and right circularly polarized light by the naphthalene chromophore, which is rendered chiral by the stereocenter in the dioxolane ring. The spectrum is expected to exhibit distinct Cotton effects corresponding to the ¹Lₐ and ¹Bₐ electronic transitions of the naphthalene moiety. The signs of these transitions are highly sensitive to the spatial arrangement of the chromophore and can be used to determine the absolute configuration of the molecule. nih.govresearchgate.net For instance, studies on analogous naphthylmethylene acetals have shown that the configuration at the acetal carbon directly influences the observed CD signals. nih.gov

Circularly Polarized Luminescence (CPL) is the emission analogue of CD, measuring the differential emission of left and right circularly polarized light from a chiral excited state. researchgate.net CPL provides unique insights into the stereochemistry of the molecule in its excited state. The performance of a CPL-active molecule is often evaluated by its luminescence dissymmetry factor (g_lum), which is a measure of the degree of polarization in the emitted light. nih.govnsf.gov For this compound, the naphthalene unit acts as the fluorophore. The chiral information from the dioxolane ring is transferred to the excited state of the naphthalene moiety, resulting in a CPL signal. researchgate.netrsc.org The sign and magnitude of the g_lum value are dependent on the molecular geometry of the excited state. nih.gov

Table 1: Representative Chiroptical Data

| Technique | Parameter | Expected Value | Associated Transition |

|---|---|---|---|

| Circular Dichroism (CD) | Δε₁ | Sign dependent on stereoisomer | Naphthalene ¹Lₐ |

| Δε₂ | Sign dependent on stereoisomer | Naphthalene ¹Bₐ | |

| Circularly Polarized Luminescence (CPL) | λem (nm) | ~320-350 | Fluorescence Emission |

| glum | Sign and magnitude dependent on stereoisomer | Fluorescence Emission |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₄H₁₄O₂. HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, can confirm this composition with a mass accuracy in the parts-per-million (ppm) range. pnnl.gov This high level of precision allows for the differentiation between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.

Table 2: HRMS Data for C₁₄H₁₄O₂

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄O₂ |

| Calculated Monoisotopic Mass [M+H]⁺ | 215.1067 u |

| Observed Mass [M+H]⁺ | 215.1065 u (Hypothetical) |

| Mass Accuracy | < 5 ppm (Typical) |

Tandem mass spectrometry (MS/MS) experiments are employed to investigate the fragmentation pathways of the protonated molecule, providing structural information. The fragmentation of this compound is expected to proceed through characteristic pathways involving both the dioxolane ring and the methylnaphthalene moiety.

A primary fragmentation route would likely involve the cleavage of the dioxolane ring, a common pathway for cyclic acetals. organic-chemistry.org This could lead to the formation of a resonance-stabilized cation corresponding to 4-methyl-1-naphthaldehyde (B157141) at m/z 170.10. Another plausible fragmentation involves the loss of a neutral formaldehyde (CH₂O) molecule. Subsequent fragmentation of the naphthalene ring system could also occur, leading to smaller charged fragments characteristic of polycyclic aromatic hydrocarbons. researchgate.net The elucidation of these pathways is critical for the structural confirmation of the compound and for distinguishing it from its isomers. researchgate.netnih.gov

Table 3: Proposed Mass Spectrometry Fragmentation Data

| Proposed Fragment Ion | m/z (Calculated) | Proposed Structure / Loss |

|---|---|---|

| [C₁₄H₁₅O₂]⁺ | 215.11 | [M+H]⁺ |

| [C₁₂H₉O]⁺ | 169.07 | Loss of C₂H₅O (from dioxolane) |

| [C₁₂H₁₀O]⁺ | 170.07 | Protonated 4-methyl-1-naphthaldehyde |

| [C₁₁H₉]⁺ | 141.07 | Loss of CHO from [C₁₂H₁₀O]⁺ |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides definitive proof of structure, including the precise determination of bond lengths, bond angles, and torsional angles in the solid state. For this compound, this technique would elucidate the conformation of the five-membered dioxolane ring. Dioxolane rings are not planar and typically adopt either an envelope (with one atom out of the plane of the other four) or a twist conformation (with two atoms out of the plane on opposite sides). wikipedia.orgresearchgate.net

Table 4: Hypothetical Key Structural Parameters

| Parameter | Expected Conformation/Value |

|---|---|

| Dioxolane Ring Conformation | Envelope or Twist |

| Naphthalene Substituent Orientation | Pseudo-equatorial (likely) |

| Dihedral Angle (Dioxolane-Naphthalene) | Dependent on steric hindrance |

X-ray crystallography also provides detailed information on how molecules are arranged in the crystal lattice, which is governed by various intermolecular interactions. For this compound, significant π–π stacking interactions between the electron-rich naphthalene rings of adjacent molecules are expected to be a dominant feature of the crystal packing. nih.gov The geometry of these interactions (e.g., face-to-face or offset) would be determined.

Computational and Theoretical Investigations of 2 4 Methylnaphthalen 1 Yl 1,3 Dioxolane Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the molecular properties of organic compounds. It is routinely used to predict geometries, electronic structures, and spectroscopic data for molecules with a level of complexity similar to 2-(4-methylnaphthalen-1-yl)-1,3-dioxolane.

The initial step in a computational study involves geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a basis set like 6-311+G(d,p), researchers can determine the most stable three-dimensional arrangement of atoms in the molecule. nih.gov This process calculates the minimum energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. For instance, in a related study on a complex ester, the calculated bond lengths showed negligible deviation from experimental crystallographic data, validating the accuracy of the computational model. nih.gov

Once the geometry is optimized, the electronic structure can be analyzed. This includes mapping the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. samipubco.com A smaller gap suggests the molecule is more reactive. samipubco.com For naphthalene (B1677914) itself, DFT calculations have placed this energy gap at approximately 4.75 eV. samipubco.com Computational studies on other naphthalene derivatives investigate how different substituents alter the charge distribution and the HOMO-LUMO energies, providing insights into electronic properties. mdpi.com These analyses are crucial for understanding potential charge transfer interactions and reactivity. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for an Aryl-Dioxolane System Note: This table presents typical data obtained from DFT calculations on analogous systems, not specific experimental or calculated values for this compound.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.1 to -5.8 eV | Electron-donating ability |

| LUMO Energy | -1.4 to -1.1 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 to 4.8 eV | Chemical reactivity and stability |

| Dipole Moment | 1.5 to 2.5 D | Polarity and intermolecular interactions |

A significant application of DFT is the prediction of spectroscopic data, which is invaluable for structure verification. By combining DFT with methods like Gauge-Including Atomic Orbital (GIAO), researchers can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govnyu.edu This process is so refined that computational data can be used to distinguish between complex diastereomers or to revise incorrect assignments in experimental databases. comporgchem.comrsc.org Studies on naphthalene-1,4-dione derivatives have successfully used the M06-2X/6-311++G(d,p) level of theory to investigate and confirm chemical shifts. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) is employed to simulate UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. researchgate.net This can predict the λmax values, corresponding to the wavelengths of maximum absorption. For chiral molecules, DFT can also predict Circular Dichroism (CD) spectra, which is essential for determining the absolute configuration of stereoisomers.

Table 2: Representative Comparison of Experimental vs. DFT-Predicted ¹³C NMR Chemical Shifts Note: This table illustrates the typical correlation between experimental and computed NMR data for a substituted naphthalene system. The values are representative and not specific to the title compound.

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 | 132.5 | 133.1 | -0.6 |

| C2 | 126.8 | 127.5 | -0.7 |

| C3 | 125.4 | 126.0 | -0.6 |

| C4a | 133.9 | 134.3 | -0.4 |

| C5 | 128.3 | 128.8 | -0.5 |

Molecular Dynamics and Conformational Analysis

While DFT is excellent for static properties, molecular dynamics (MD) simulations are used to study the movement and conformational flexibility of molecules over time.

The this compound molecule has two key areas of flexibility: the puckering of the five-membered dioxolane ring and the rotation around the single bond connecting the dioxolane and naphthalene moieties. The 1,3-dioxolane (B20135) ring is not planar and typically adopts "envelope" or "twist" conformations. MD simulations can reveal the preferred puckering state and the dynamics of interconversion between these forms. nih.gov

Furthermore, the orientation of the bulky naphthalene group relative to the dioxolane ring is subject to rotational dynamics. MD studies on other molecules with multiple mobile fragments show how different parts of the molecule orient themselves to minimize steric hindrance and optimize intermolecular interactions, which can be significantly influenced by the solvent. nih.gov

Computational methods can quantify the energy required for conformational changes. By performing a relaxed potential energy scan, where a specific dihedral angle is systematically rotated, the energy profile for that rotation can be mapped. nih.gov The peaks of this profile correspond to the transition states, and their energy relative to the ground state is the rotational energy barrier.

Studies on substituted 1,3-dioxanes (a related six-membered ring system) have used quantum-chemical calculations to identify multiple pathways for ring inversion and estimate the potential barriers for these processes. researchgate.net For aryl systems, the barrier to rotation about C-O or C-C bonds can be influenced by both steric and electronic effects of substituents. nih.govresearchgate.net DFT calculations are a common method for predicting these rotational energy barriers. nih.govresearchgate.net

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms at a molecular level. For a compound like this compound, this could involve studying its formation (acetalization) or its cleavage (hydrolysis). The formation of 1,3-dioxolanes from carbonyl compounds and diols is a well-established reaction, typically catalyzed by acid. organic-chemistry.org

A computational mechanistic study would involve locating the transition state structures for each step of the proposed reaction pathway. For example, in the acid-catalyzed hydrolysis of the dioxolane, DFT could be used to model the initial protonation of an oxygen atom, the subsequent ring-opening to form a stabilized carbocation, and the final attack by water. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile reveals the rate-determining step of the reaction and provides insights that can be used to optimize reaction conditions, as demonstrated in studies of other catalyzed reactions. acs.org

Elucidation of Reaction Pathways and Transition States for Dioxolane Formation and Transformations

Computational studies have been pivotal in mapping out the intricate reaction pathways involved in the formation of dioxolanes. The synthesis of these cyclic acetals typically involves the reaction of a carbonyl compound with a diol, often catalyzed by an acid. jmaterenvironsci.com Theoretical models can calculate the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

The formation of 1,3-dioxolanes from carbonyl compounds and diols is a reversible reaction that can be catalyzed by both Brønsted and Lewis acids. jmaterenvironsci.com Computational models, such as those using the ab-initio method with the 6-311G basis set, have been employed to study the structural and energetic properties of the molecules involved in this process. jmaterenvironsci.com These calculations help in understanding the thermodynamics of the reaction, revealing that the presence of substituents on the diol can increase the reactivity of the carbonyl function, making the reaction more stable and thermodynamically favorable. jmaterenvironsci.com

A critical aspect of these investigations is the characterization of transition states, which are first-order saddle points on the potential energy surface. github.io The identification of a true transition state is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponding to the reaction coordinate is observed. github.io Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to ensure that the identified transition state correctly connects the reactants and products on the reaction pathway. github.io

For instance, in the Lewis acid-catalyzed formation of 1,3-dioxolanes from epoxides and carbonyl compounds, computational methods can be used to elucidate the reaction mechanism. capes.gov.br By labeling atoms with isotopes, such as using O¹⁸-labeled acetone, the mechanistic pathway can be experimentally traced and computationally verified. capes.gov.br

The following table summarizes key aspects of computational approaches used in studying dioxolane formation:

| Computational Aspect | Description | Significance |

| Methodology | Density Functional Theory (DFT), ab-initio methods | Provides accurate electronic structure and energy calculations. |

| Basis Set | e.g., 6-311G, 6-31G* | Determines the mathematical description of atomic orbitals. |

| Transition State Search | Locating saddle points on the potential energy surface. | Identifies the energy barrier of a reaction. |

| Frequency Analysis | Calculation of vibrational frequencies. | Confirms a true transition state (one imaginary frequency). github.io |

| IRC Calculation | Mapping the minimum energy path from transition state to reactants and products. | Verifies the reaction pathway. github.io |

Computational Support for Observed Stereoselective Outcomes

The synthesis of chiral molecules with high stereoselectivity is a major goal in organic chemistry. rsc.org Computational chemistry provides invaluable tools to understand and predict the stereochemical outcomes of reactions, including the formation of dioxolanes. rsc.org

In the context of stereoselective dioxolane synthesis, computational models can be used to rationalize the observed diastereoselectivities. For example, in the acetalization/oxa-Michael cascade reaction to form 1,3-dioxolanes, the diastereoselectivity can be influenced by the catalyst and reaction conditions. nih.gov Computational analysis can help determine whether the observed selectivity is a result of kinetic or thermodynamic control. nih.gov By calculating the energies of the different diastereomeric transition states, chemists can predict which diastereomer will be formed preferentially.

Nuclear Overhauser effect (NOE) experiments can experimentally confirm the stereochemistry of the synthesized dioxolanes, and these experimental findings can be corroborated by computational models that predict the most stable conformations and the expected NOE enhancements. nih.gov

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical calculations offer a powerful lens through which to examine the relationship between the structure of a molecule and its reactivity. researchgate.net For dioxolane systems, this involves understanding how modifications to the molecular structure, such as the introduction of substituents, affect their electronic properties and subsequent chemical behavior.

Influence of Substituents on Electronic Properties and Reactivity

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of its reactivity. nih.gov Computational methods can accurately calculate these properties and predict how they will change with the introduction of different substituents.

For instance, the introduction of electron-donating or electron-withdrawing groups on the naphthalene ring of this compound can significantly alter the electron density distribution within the molecule. researchgate.net This, in turn, affects the HOMO-LUMO energy gap, which is a crucial factor in determining the molecule's reactivity in various reactions, including cycloadditions. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov

Theoretical studies can also provide insights into the charge distribution within the molecule through Mulliken population analysis. aps.org This information is valuable for understanding the nucleophilic and electrophilic character of different atomic sites, thereby predicting how the molecule will interact with other reagents. aps.org

The following table illustrates the conceptual influence of substituents on the electronic properties and reactivity of dioxolane systems:

| Substituent Type | Effect on Electronic Properties | Predicted Impact on Reactivity |

| Electron-Donating Group | Increases HOMO energy, may decrease HOMO-LUMO gap. | Enhances reactivity towards electrophiles. |

| Electron-Withdrawing Group | Decreases LUMO energy, may decrease HOMO-LUMO gap. | Enhances reactivity towards nucleophiles. |

Analysis of Hydrogen Atom Transfer Pathways in Dioxolane Radical Chemistry

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry, playing a role in a wide array of chemical and biological transformations. nih.govnih.gov Computational studies can provide detailed mechanistic insights into HAT reactions involving dioxolane radicals.

The bond dissociation energy (BDE) is a critical thermodynamic parameter that governs the feasibility of a HAT reaction. nih.gov Computational methods can accurately calculate the BDEs of C-H bonds in dioxolane systems, identifying the most likely sites for hydrogen abstraction. The radical's "philicity" (nucleophilic or electrophilic character) also influences the rate and selectivity of HAT reactions. scripps.edu

Theoretical models can map the potential energy surface for HAT reactions, locating the transition state and determining the activation barrier. mdpi.com This allows for a quantitative assessment of the reaction kinetics. Furthermore, advanced techniques like Car-Parrinello molecular dynamics can simulate the dynamic process of HAT, providing a time-resolved picture of the bond-breaking and bond-forming events. mdpi.com In some cases, the reaction may proceed via a concerted proton-coupled electron transfer (PCET) mechanism, and computational analysis can help distinguish between different mechanistic possibilities. mdpi.com

Chemical Reactivity and Transformation Pathways of 2 4 Methylnaphthalen 1 Yl 1,3 Dioxolane

Transformations Involving the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring, a cyclic acetal (B89532), is the more reactive portion of the molecule under many conditions, particularly in the presence of acid or radical initiators. Its reactions typically involve the cleavage or modification of the acetal linkage.

Acid-Catalyzed Hydrolysis and Ring-Opening Reactions

As with other acetals, the 1,3-dioxolane ring of 2-(4-Methylnaphthalen-1-yl)-1,3-dioxolane serves as a protecting group for a carbonyl function. This protection is reversible, and the ring is susceptible to cleavage under acidic conditions. The reaction proceeds via protonation of one of the oxygen atoms, followed by ring-opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to the formation of a hemiacetal, which then decomposes to the parent aldehyde (4-methyl-1-naphthaldehyde) and ethylene (B1197577) glycol. researchgate.netresearchgate.net

This susceptibility to acid-catalyzed hydrolysis is a cornerstone of its use in synthesis, allowing for the deprotection of the carbonyl group under mild acidic conditions. The general mechanism is a well-established process in organic chemistry. researchgate.net Unusual ring-opening reactions have also been observed, for instance, by the action of specific reagents like ethylenediamine (B42938) on related structures, suggesting that the reaction pathways can be complex. researchgate.net

Table 1: General Scheme for Acid-Catalyzed Hydrolysis

| Reactant | Reagents & Conditions | Products | Description |

| This compound | H₃O⁺ (aq. acid) | 4-Methyl-1-naphthaldehyde (B157141), Ethylene Glycol | The dioxolane ring is cleaved to regenerate the parent aldehyde and diol. |

Functional Group Interconversions on the Dioxolane Moiety

Direct functional group interconversions on the intact 1,3-dioxolane ring are not common. However, the constituent parts of the dioxolane, the aldehyde and the diol, can be accessed through hydrolysis, as mentioned previously. Once liberated, these functional groups can undergo a wide array of standard transformations. For example, the resulting 4-methyl-1-naphthaldehyde can be oxidized to a carboxylic acid or reduced to an alcohol. Similarly, the ethylene glycol can be converted into halides or other derivatives. ub.eduvanderbilt.edu

Alternatively, the synthesis of functionalized dioxolanes allows for the introduction of various groups. acs.orgfigshare.comenamine.net For instance, using a substituted diol in the initial synthesis would result in a functionalized dioxolane ring system from the outset.

Radical Reactions and Hydrogen Atom Transfer from Dioxolanes

The C-2 position of the 1,3-dioxolane ring is susceptible to hydrogen atom transfer (HAT) to form a stabilized dioxolan-2-yl radical. acs.orgacs.orgnsf.gov This reactivity is enhanced by the presence of the aryl substituent (the 4-methylnaphthalene group), which can stabilize the resulting radical through resonance. This process can be initiated photochemically or by using radical initiators. acs.orgacs.org

Once formed, the dioxolan-2-yl radical is a nucleophilic species that can engage in various carbon-carbon bond-forming reactions, such as addition to electron-deficient alkenes in a radical chain mechanism. acs.orgnsf.gov This transformation is a valuable method for introducing a protected formyl group into a molecule. acs.org Studies on the kinetics of reactions between OH radicals and 1,3-dioxolane show that the hydrogen abstraction is a rapid process. rsc.org The stereoelectronic effects governing hydrogen atom abstraction from related 1,3-dioxane (B1201747) systems have been studied, indicating a preference based on the conformation of the C-H bond. lookchem.com

Table 2: Representative Radical Reactions of Dioxolanes

| Reaction Type | Description | General Scheme |

| Hydrogen Atom Transfer (HAT) | A radical initiator abstracts a hydrogen atom from the C-2 position of the dioxolane. | Dioxolane + R• → Dioxolan-2-yl• + R-H |

| Addition to Alkenes | The resulting dioxolan-2-yl radical adds to an electron-deficient alkene. | Dioxolan-2-yl• + CH₂=CH-EWG → Dioxolan-2-yl-CH₂-CH•-EWG |

Cycloaddition Reactions Leading to Substituted Dioxolanes

While the saturated 1,3-dioxolane ring itself does not typically participate in cycloaddition reactions, the synthesis of substituted dioxolanes can be achieved through such pathways. organic-chemistry.orgnih.gov For example, 1,3-dipolar cycloaddition reactions between nitrile oxides and α,β-unsaturated aldehydes protected as their 1,3-dioxolanes have been reported. electronicsandbooks.comsciencegate.app In this context, the dioxolane ring acts as a directing group and a latent carbonyl function, influencing the stereochemistry of the cycloaddition.

Another approach involves the Lewis acid-catalyzed reaction of ketones with oxiranes (epoxides) to form 1,3-dioxolanes. acs.org More complex, multicomponent reactions can also assemble substituted dioxolanes stereoselectively from an alkene, a carboxylic acid, and a silyl (B83357) enol ether, proceeding through a 1,3-dioxolan-2-yl cation intermediate. nih.gov

Reactions of the 4-Methylnaphthalene Moiety

The 4-methylnaphthalene portion of the molecule behaves as a typical electron-rich aromatic system, susceptible to electrophilic attack. The presence of the methyl group and the dioxolane-substituted methylene (B1212753) group influences the regioselectivity of these reactions.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution: The naphthalene (B1677914) ring system is more reactive towards electrophilic substitution than benzene (B151609). youtube.com The existing substituents on the ring dictate the position of further substitution.

Methyl Group (-CH₃): This is an activating group that directs incoming electrophiles to the ortho and para positions (positions 3 and 5, and to a lesser extent, position 8).

Dioxolanylmethyl Group (-CH₂-Dioxolane): This group is generally considered to be weakly deactivating due to the inductive effect of the oxygen atoms, but it still acts as an ortho, para-director.

Considering the combined effects, electrophilic attack is most likely to occur at position 5 or 8 of the naphthalene ring, which are para and ortho to the methyl group, respectively, and are on the adjacent ring, away from the steric bulk of the C1 substituent. Substitution at position 3 is also possible but may be sterically hindered. Theoretical treatments and experimental data on substituted naphthalenes support these general directing principles. researchgate.netlibretexts.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Influence of -CH₃ (at C4) | Influence of -CH₂-Dioxolane (at C1) | Overall Likelihood |

| 2 | Meta | Ortho | Low |

| 3 | Ortho | Meta | Moderate (sterically hindered) |

| 5 | Para (on other ring) | Peri | High |

| 8 | Ortho (on other ring) | Peri | High |

Nucleophilic Aromatic Substitution: Standard nucleophilic aromatic substitution (SɴAr) on the unsubstituted carbon atoms of the 4-methylnaphthalene ring is unlikely, as this type of reaction requires strong electron-withdrawing groups (like -NO₂) to activate the ring, which are absent in the parent molecule. wikipedia.orgnih.govlibretexts.org Such reactions typically involve the displacement of a leaving group, such as a halide, from an activated aromatic ring. researchgate.netrsc.org Therefore, for this compound to undergo nucleophilic substitution, one of the hydrogens on the aromatic ring would first need to be replaced by a suitable leaving group, and the ring would need to be activated by the introduction of electron-withdrawing groups.

Functionalization at the Methyl Group (e.g., benzylic oxidations, halogenations)

The methyl group at the C4 position is a benzylic site, making it susceptible to various functionalization reactions such as oxidation and halogenation.

Benzylic Oxidations

The benzylic C-H bonds of the methyl group are relatively weak and can be selectively oxidized to form alcohols, aldehydes, or carboxylic acids. This transformation is a fundamental process in organic synthesis, creating valuable intermediates from simple alkylarene precursors. nih.gov Studies on the oxidation of methylnaphthalenes show that the reaction primarily targets the methyl group. For instance, the fungal metabolism of 1- and 2-methylnaphthalene (B46627) by Cunninghamella elegans yields the corresponding hydroxymethylnaphthalenes and naphthoic acids as major products.

In chemical synthesis, various catalytic systems can achieve this oxidation. Metal-catalyzed oxidations using soluble transition metal salts (like those of Co, Mn, Cu) or metal oxides are common. researchgate.net The oxidation of substituted benzylic hydrocarbons and naphthalenes with peroxydisulfate (B1198043) in the presence of metal ions like copper(II) has been shown to be effective. ias.ac.in For example, the copper-catalyzed oxidation of 1- and 2-methylnaphthalenes with peroxydisulfate yields a mixture of products including naphthaldehydes and naphthalenemethyl acetates. ias.ac.in Given these precedents, the methyl group of this compound is expected to undergo similar transformations to yield the corresponding alcohol, aldehyde, or carboxylic acid, depending on the reaction conditions, while the dioxolane group remains intact under non-acidic oxidation conditions.

Table 1: Representative Products from Oxidation of Substituted Naphthalenes with Peroxydisulphate-Cu(II)

| Substrate | Product(s) |

|---|---|

| 1-Methylnaphthalene (B46632) | 1,4-Naphthoquinone, Naphthalenemethyl acetate (B1210297), Naphthaldehyde |

| 2-Methylnaphthalene | 1,4-Naphthoquinone, Naphthalenemethyl acetate, Naphthaldehyde |

| 2-t-Butylnaphthalene | 2-t-Butyl-1,4-naphthoquinone |

Data sourced from studies on the oxidation of naphthalenes. ias.ac.in

Benzylic HalogenationsBenzylic halogenation is a key reaction that introduces a halogen atom at the carbon adjacent to an aromatic ring, proceeding via a free-radical mechanism. numberanalytics.com This process provides a versatile handle for further synthetic modifications. Reagents such as N-bromosuccinimide (NBS) or bromine in the presence of a radical initiator (light or heat) are commonly used. A practical synthesis of 2-(bromomethyl)naphthalene (B188764) from 2-methylnaphthalene has been described using bromine in heptane (B126788) with lanthanum acetate hydrate (B1144303) as a catalyst, demonstrating selective benzylic bromination. researchgate.net Therefore, it is anticipated that this compound would react similarly with halogenating agents like NBS to selectively yield 2-(4-(bromomethyl)naphthalen-1-yl)-1,3-dioxolane.

Dearomatization and Hydrogenation Pathways of Naphthalene Ring

The naphthalene ring system can be partially or fully saturated through dearomatization and hydrogenation reactions, which are critical processes in producing high-quality fuels and synthetic intermediates. hacettepe.edu.tr

The hydrogenation of methylnaphthalene typically occurs in a stepwise manner. The process is often studied for its relevance to liquid organic hydrogen carriers (LOHC). acs.org Using catalysts such as sulfided NiMo/Al2O3-TiO2 or precious metals (Pd, Pt, Rh, Ru) on supports like alumina (B75360) or carbon, the naphthalene core can be reduced. hacettepe.edu.tracs.org

The reaction generally proceeds via the following pathway:

Hydrogenation to Methyltetralins: The first step involves the hydrogenation of one of the aromatic rings to form methyltetralin isomers. For 1-methylnaphthalene, hydrogenation yields both 1-methyltetralin and 5-methyltetralin. acs.org

Hydrogenation to Methyldecalins: Further hydrogenation of the methyltetralin intermediates leads to the formation of fully saturated methyldecalin stereoisomers. hacettepe.edu.tracs.org

Theoretical and experimental studies show that tetralin is a major intermediate, while decalin is the dominant final product of complete hydrogenation. hacettepe.edu.tr The specific isomer distribution depends on the catalyst and reaction conditions. For this compound, hydrogenation would be expected to follow a similar pathway, reducing the naphthalene core to the corresponding tetralin and decalin derivatives while the dioxolane protecting group remains stable under these conditions.

Table 2: Typical Catalysts and Products in Methylnaphthalene Hydrogenation

| Catalyst | Intermediate Product | Final Product | Reference |

|---|---|---|---|

| Sulfided NiMo/Al2O3-TiO2 | Methyltetralin | Methyldecalin | hacettepe.edu.tr |

| Rh/Al2O3 | 1-Methyltetralin, 5-Methyltetralin | 1-Methyldecalin (stereoisomers) | acs.org |

| Pd/Al2O3 | 1-Methyltetralin, 5-Methyltetralin | 1-Methyldecalin (stereoisomers) | acs.org |

This table summarizes general findings from hydrogenation studies of methylnaphthalene.

Catalytic asymmetric dearomatization (CADA) reactions have also emerged as powerful methods for constructing complex, enantioenriched cyclic systems from flat aromatic precursors like naphthalenes. rsc.org These advanced methods, often employing palladium or rhodium catalysts, can achieve highly diastereoselective dearomatization through processes like intramolecular Heck-type reactions or cyclopropanation. rsc.orgrsc.org

Intermolecular and Intramolecular Reactivity Profiles

The reactivity of this compound in coupling reactions is centered on the naphthalene scaffold, which can be functionalized through various catalytic methods. The presence of the dioxolane as a protecting group is crucial for directing the selectivity of these transformations.

Catalytic Transformations (e.g., Metal-Catalyzed Cross-Couplings)

Metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. wiley.com The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide using a palladium catalyst, is a prominent example. wikipedia.org

For the naphthalene core of the target molecule to participate in such reactions, it would first need to be halogenated. An aryl halide derivative, such as 2-(4-methyl-X-naphthalen-1-yl)-1,3-dioxolane (where X is Br or I), could then undergo Suzuki coupling with various boronic acids to introduce new alkyl, alkenyl, or aryl substituents. The synthesis of diverse libraries of compounds based on a bromo-naphthalene scaffold has been successfully demonstrated using palladium-catalyzed cross-coupling reactions. nih.gov Similarly, the methylation of heterocyclic aryl halides, including naphthalene derivatives, has been achieved via Suzuki-Miyaura coupling. researchgate.net

The general mechanism for a Suzuki coupling involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 3: Examples of Palladium-Catalyzed Suzuki Coupling Partners

| Electrophile (R¹-X) | Nucleophile (R²-BY₂) | R¹-R² Product |

|---|---|---|

| Aryl halide | Aryl boronic acid | Biaryl compound |

| Alkenyl halide | Alkenyl boronic acid | Conjugated diene |

| Aryl triflate | Alkyl boronic acid | Alkylarene |

This table illustrates the versatility of the Suzuki reaction for forming various C-C bonds. wikipedia.orglibretexts.org

Chemo- and Regioselectivity in Multi-Functionalized Systems

Chemoselectivity refers to the preferential reaction of one functional group over another within a molecule. slideshare.net In this compound, the primary example of chemoselectivity is the use of the 1,3-dioxolane group itself. This group protects the highly reactive aldehyde at the C1 position, allowing transformations to be carried out on the less reactive methyl group or the aromatic system. youtube.com For example, a reduction reaction using a mild reagent could target an additional functional group on the ring without affecting the protected aldehyde. Deprotection, typically via acid-catalyzed hydrolysis, can then reveal the aldehyde when desired. organic-chemistry.orgwikipedia.org

Regioselectivity concerns the specific position at which a reaction occurs. In the 4-methylnaphthalene system, the existing substituents direct the position of further reactions.

Hydrogenation: In the catalytic hydrogenation of methylnaphthalenes, the reaction often shows regioselectivity by preferentially reducing the unsubstituted ring first. acs.org

Electrophilic Aromatic Substitution: For reactions like nitration or halogenation on the naphthalene ring, the electron-donating methyl group and the ring's inherent properties would direct incoming electrophiles to specific positions, though a complex mixture of isomers is possible.

Cross-Coupling: The regioselectivity of a cross-coupling reaction is predetermined by the initial position of the halogen atom on the naphthalene ring.

The interplay between the inherent reactivity of the naphthalene core and the directing effects of its substituents, combined with the strategic use of the dioxolane protecting group, allows for controlled and selective transformations of the molecule.

Synthetic Applications and Intermediate Utility of 2 4 Methylnaphthalen 1 Yl 1,3 Dioxolane

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

The utility of 2-(4-Methylnaphthalen-1-yl)-1,3-dioxolane as a synthetic intermediate is rooted in the chemical reactivity of the naphthalene (B1677914) ring system and the stability of the dioxolane protecting group. The 4-methylnaphthalene scaffold is a recurring motif in various functional materials and biologically active compounds. lifechemicals.comresearchgate.net The presence of the dioxolane protects the aldehyde group from a wide array of reaction conditions, thereby allowing for selective functionalization of the naphthalene core.

Precursor for Advanced Naphthalene-Based Organic Frameworks

Naphthalene derivatives are extensively used as building blocks for metal-organic frameworks (MOFs) and other porous materials due to their rigid and planar structure, which can lead to well-defined and robust three-dimensional networks. nih.govbeilstein-journals.org The synthesis of such frameworks often requires functionalized naphthalene linkers, for instance, those bearing carboxylic acid or pyridine (B92270) groups, to coordinate with metal ions. nih.gov

The compound this compound can serve as a precursor to such functionalized linkers. The methyl group on the naphthalene ring can be a site for further chemical modification, or other positions on the ring can be functionalized through electrophilic substitution or metal-catalyzed cross-coupling reactions. The protected aldehyde group remains inert during these transformations. Subsequent deprotection of the dioxolane would yield the aldehyde, which can then be oxidized to a carboxylic acid, a common coordinating group in MOF synthesis. This strategic protection allows for the synthesis of precisely functionalized naphthalene linkers that would otherwise be difficult to prepare.

| Framework Type | Potential Naphthalene Precursor | Key Synthetic Transformation |

| Metal-Organic Framework (MOF) | This compound | Oxidation of the deprotected aldehyde to a carboxylic acid |

| Covalent Organic Framework (COF) | This compound | Deprotection to the aldehyde for imine or other bond formation |

| Supramolecular Assemblies | This compound | Functionalization of the naphthalene ring followed by deprotection |

Building Block for Bridged Polycyclic and Heterocyclic Systems

The construction of bridged polycyclic and heterocyclic systems often involves multi-step synthetic sequences where careful control of reactivity is paramount. rsc.orgnih.gov The 4-methylnaphthalene unit can be incorporated into larger, more complex ring systems through various cycloaddition or annulation strategies. In such syntheses, having a protected aldehyde, as in this compound, is crucial.

For instance, the synthesis of complex polycycles might involve reactions that are incompatible with a free aldehyde, such as those employing strong bases, nucleophiles, or certain organometallic reagents. By masking the aldehyde as a dioxolane, these powerful synthetic methods can be employed on the naphthalene core without undesired side reactions. The aldehyde can be regenerated later in the synthesis to participate in subsequent ring-forming reactions or to be converted into other functional groups. This approach provides a strategic advantage in the total synthesis of complex molecules where the timing of functional group introduction is critical.

Intermediate in the Synthesis of Specific Natural Products or Analogues

The naphthalene skeleton is a core structure in a variety of natural products, many of which exhibit significant biological activities. lifechemicals.comresearchgate.netchemistryviews.org Methylated naphthalenes, in particular, are found in a number of natural compounds. researchgate.net For example, musizin and dehydrocacalohastine are natural products that feature a methylated naphthalene core. chemistryviews.orgresearchgate.net

The synthesis of these and other complex natural products often requires the use of functionalized building blocks that allow for the sequential and controlled introduction of different parts of the molecule. nih.gov this compound represents a potential building block for the synthesis of such natural products or their analogues. The protected aldehyde allows for modifications elsewhere on the naphthalene ring system, which is a common strategy in the total synthesis of natural products. Following the construction of the core structure, the aldehyde can be deprotected and utilized for further elaboration to complete the synthesis of the target molecule.

Strategies for Functional Group Protection Using the Dioxolane Scaffold

The 1,3-dioxolane (B20135) group is a widely used protecting group in organic synthesis, particularly for carbonyl compounds and 1,2-diols. nih.govnih.gov Its popularity stems from its ease of formation, stability to a broad range of reagents, and the variety of methods available for its removal.

Protection of Carbonyl Compounds and 1,2-Diols

The most common application of the dioxolane scaffold is the protection of aldehydes and ketones. In the context of this compound, the dioxolane group serves to protect the aldehyde functionality of 4-methyl-1-naphthaldehyde (B157141). This protection is typically achieved by reacting the aldehyde with ethylene (B1197577) glycol in the presence of an acid catalyst.

The resulting acetal (B89532) is stable to a wide variety of reaction conditions, including basic, nucleophilic, and organometallic reagents, as well as many oxidizing and reducing agents. This stability allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the protected aldehyde.

| Reagent/Condition | Stability of Dioxolane |

| Grignard Reagents | Stable |

| Organolithium Reagents | Stable |

| Lithium Aluminum Hydride | Stable |

| Sodium Borohydride | Stable |

| Basic Hydrolysis (e.g., NaOH) | Stable |

| Mild Oxidizing Agents (e.g., PCC) | Stable |

| Catalytic Hydrogenation | Stable |

| Acidic Conditions | Labile |

Selective Deprotection Methodologies

A key advantage of using the dioxolane protecting group is the ability to remove it under specific and often mild conditions. The most common method for the deprotection of a 1,3-dioxolane is acidic hydrolysis. This is typically achieved by treating the protected compound with an aqueous acid solution, such as hydrochloric acid or sulfuric acid.

The mechanism of deprotection involves the protonation of one of the oxygen atoms of the dioxolane ring, followed by ring opening and subsequent hydrolysis to regenerate the carbonyl compound and ethylene glycol. The reaction is often driven to completion by the removal of the volatile co-solvent, such as acetone, which can also act as a water scavenger.

In addition to standard aqueous acid, a variety of other reagents and conditions have been developed for the cleavage of dioxolanes, offering greater selectivity and compatibility with sensitive functional groups. These methods provide chemists with a range of options to choose from based on the specific requirements of their synthetic route.

Leveraging the Dioxolane Moiety for Stereoselective Synthesis

The 1,3-dioxolane group, while primarily installed as a protecting group for the aldehyde functionality in this compound, can be strategically employed to influence the stereochemical outcome of reactions on the naphthalene core or its substituents. This influence arises from the steric bulk of the dioxolane ring and its potential for specific conformational orientations, which can create a chiral environment or favor the formation of one diastereomer over another in subsequent transformations.

Asymmetric Synthesis of Chiral Naphthalene Derivatives

The synthesis of enantiomerically pure naphthalene derivatives is a significant area of research, driven by the prevalence of the naphthalene scaffold in biologically active molecules and chiral ligands. While the simple 1,3-dioxolane moiety in this compound is achiral, its presence can be instrumental in strategies for asymmetric synthesis.